4-(Chloromethyl)-1-(3-phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-(3-phenylpropyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This particular compound features a chloromethyl group attached to the piperidine ring and a phenylpropyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-(3-phenylpropyl)piperidine typically involves the reaction of 4-piperidone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then chlorinated using thionyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as 4-methyl-1-(3-phenylpropyl)piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)-1-(3-phenylpropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(3-phenylpropyl)piperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
4-(Methyl)-1-(3-phenylpropyl)piperidine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-(Hydroxymethyl)-1-(3-phenylpropyl)piperidine: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-1-(3-phenylpropyl)piperidine: Similar to the chloromethyl compound but with a bromine atom, which can affect its reactivity and biological activity.
Uniqueness: The presence of the chloromethyl group in 4-(Chloromethyl)-1-(3-phenylpropyl)piperidine makes it particularly versatile for use in substitution reactions, allowing for the synthesis of a wide range of derivatives
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-phenylpropyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAAAZLOUIQXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.